Cas no 30742-60-0 (5-Nitro-2-piperidinobenzenecarbaldehyde)

5-Nitro-2-piperidinobenzenecarbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde,5-nitro-2-(1-piperidinyl)-
- 5-nitro-2-(1-piperidinyl)Benzaldehyde
- 5-NITRO-2-PIPERIDIN-1-YLBENZALDEHYDE
- 5-Nitro-2-piperidinobenzenecarbaldehyde
- 2-(N-piperidinyl)-5-nitrobenzaldehyde
- 5-nitro-2-(N-piperidine)benzaldehyde
- 5-nitro-2-(piperidin-1-yl)benzaldehyde
- 5-nitro-2-piperidin-1-yl-benzaldehyde
- 5-Nitro-2-piperidinobenzaldehyde
- 5-nitro-2-piperidylbenzaldehyde
- AC1MC6R1
- CTK4G5802
- ST057544
- MFCD00439925
- AKOS000100081
- DTXSID10371819
- Z31192796
- FT-0681106
- BB 0217184
- SCHEMBL16824845
- JS-002C
- 30742-60-0
- CS-0307781
- SR-01000047551-1
- SR-01000047551
- EN300-07121
- Benzaldehyde, 5-nitro-2-(1-piperidinyl)-
- 5-nitro-2-(1-piperidyl)benzaldehyde
- DB-068364
- BBL025708
- ALBB-033349
- STL378022
-
- MDL: MFCD00439925
- Inchi: InChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
- InChI Key: WPONLEWKUHGAEI-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)C2=CC=C(C=C2C=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 234.10052
- Monoisotopic Mass: 234.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66.1Ų
Experimental Properties
- Melting Point: 122-123
- PSA: 63.45
5-Nitro-2-piperidinobenzenecarbaldehyde Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
5-Nitro-2-piperidinobenzenecarbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N498498-100mg |
5-Nitro-2-piperidinobenzenecarbaldehyde |
30742-60-0 | 100mg |
$ 160.00 | 2022-06-03 | ||
Apollo Scientific | OR0683-1g |
5-Nitro-2-(piperidin-1-yl)benzaldehyde |
30742-60-0 | 1g |
£100.00 | 2023-09-01 | ||
abcr | AB233633-1 g |
5-Nitro-2-piperidinobenzenecarbaldehyde, 95%; . |
30742-60-0 | 95% | 1 g |
€187.10 | 2023-07-20 | |
Enamine | EN300-07121-0.1g |
5-nitro-2-(piperidin-1-yl)benzaldehyde |
30742-60-0 | 100% | 0.1g |
$33.0 | 2023-10-28 | |
A2B Chem LLC | AB41225-500mg |
5-Nitro-2-piperidinobenzenecarbaldehyde |
30742-60-0 | 100% | 500mg |
$118.00 | 2024-04-20 | |
1PlusChem | 1P0031L5-50mg |
Benzaldehyde, 5-nitro-2-(1-piperidinyl)- |
30742-60-0 | 95% | 50mg |
$89.00 | 2024-05-06 | |
1PlusChem | 1P0031L5-250mg |
Benzaldehyde, 5-nitro-2-(1-piperidinyl)- |
30742-60-0 | 95% | 250mg |
$113.00 | 2024-05-06 | |
1PlusChem | 1P0031L5-100mg |
Benzaldehyde, 5-nitro-2-(1-piperidinyl)- |
30742-60-0 | 95% | 100mg |
$100.00 | 2024-05-06 | |
1PlusChem | 1P0031L5-500mg |
Benzaldehyde, 5-nitro-2-(1-piperidinyl)- |
30742-60-0 | 95% | 500mg |
$154.00 | 2024-05-06 | |
1PlusChem | 1P0031L5-2.5g |
Benzaldehyde, 5-nitro-2-(1-piperidinyl)- |
30742-60-0 | 95% | 2.5g |
$329.00 | 2024-05-06 |
5-Nitro-2-piperidinobenzenecarbaldehyde Related Literature
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
Additional information on 5-Nitro-2-piperidinobenzenecarbaldehyde
Properties and Applications of 5-Nitro-2-piperidinobenzenecarbaldehyde (CAS No. 30742-60-0)
5-Nitro-2-piperidinobenzenecarbaldehyde, with the chemical formula C11H9NO3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 30742-60-0, has garnered attention due to its versatile structural features and potential applications in the development of novel bioactive molecules.
The molecular structure of 5-Nitro-2-piperidinobenzenecarbaldehyde consists of a benzene ring substituted with a nitro group at the 5-position and a piperidine ring at the 2-position, linked by a formyl aldehyde group. This unique arrangement imparts distinct reactivity, making it a valuable building block for synthesizing more complex derivatives. The presence of both electron-withdrawing nitro and electron-donating piperidine groups creates a balance of electronic properties that influences its interactions with biological targets.
In recent years, 5-Nitro-2-piperidinobenzenecarbaldehyde has been explored as a key precursor in the synthesis of pharmacologically relevant compounds. Its nitro-substituted benzene core is commonly found in various therapeutic agents, including antimicrobial and anti-inflammatory drugs. The aldehyde functionality allows for further derivatization via condensation reactions, enabling the construction of heterocyclic scaffolds that are prevalent in medicinal chemistry.
One notable area of research involving 5-Nitro-2-piperidinobenzenecarbaldehyde is its utility in generating novel kinase inhibitors. Kinases are enzymes critical to numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of this compound, researchers have synthesized derivatives that exhibit potent inhibitory effects on specific kinases. For instance, studies have demonstrated that certain analogs derived from 5-Nitro-2-piperidinobenzenecarbaldehyde can selectively target tyrosine kinases, offering potential therapeutic benefits in oncology.
The piperidine moiety in 5-Nitro-2-piperidinobenzenecarbaldehyde is particularly noteworthy for its role in enhancing binding affinity to biological targets. Piperidine rings are frequently incorporated into drug molecules due to their ability to improve metabolic stability and oral bioavailability. The nitro group further contributes to this property by facilitating hydrogen bonding interactions with polar residues in protein active sites. This combination makes 5-Nitro-2-piperidinobenzenecarbaldehyde an attractive scaffold for designing small-molecule inhibitors.
Recent advancements in computational chemistry have also highlighted the importance of 5-Nitro-2-piperidinobenzenecarbaldehyde as a starting material for structure-based drug design. Molecular docking studies have revealed that derivatives of this compound can effectively bind to the active pockets of enzymes and receptors involved in neurological disorders. For example, modifications to the nitro group have been shown to modulate the binding affinity of these derivatives toward G-protein coupled receptors (GPCRs), which are implicated in conditions such as depression and epilepsy.
The synthesis of 5-Nitro-2-piperidinobenzenecarbaldehyde itself presents an interesting challenge due to its reactive nature. Traditional synthetic routes involve nitration of piperidine-substituted benzene derivatives followed by formylation at the desired position. Advances in catalytic methods have enabled more efficient and selective transformations, reducing byproduct formation and improving yields. These developments have made large-scale production of 5-Nitro-2-piperidinobenzenecarbaldehyde more feasible for industrial applications.
In addition to its pharmaceutical applications, 5-Nitro-2-piperidinobenzenecarbaldehyde has found utility in materials science. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing functionalized polymers and coatings. Researchers have explored its incorporation into conductive polymers used in organic electronics, demonstrating improved charge transport properties due to the electron-deficient nature of the nitro group.
The environmental impact of using 5-Nitro-2-piperidinobenzenecarbaldehyde as an intermediate has also been examined. While its reactivity is advantageous for synthetic purposes, proper handling and disposal are essential to minimize ecological risks. Green chemistry principles have been applied to develop more sustainable synthetic pathways, including solvent-free reactions and biocatalytic methods that reduce waste generation.
Future research directions for 5-Nitro-2-piperidinobenzenecarbaldehyde may focus on expanding its scope beyond traditional pharmaceutical applications. Exploration into its use as a chiral building block could lead to the development of enantiomerically pure compounds with enhanced therapeutic profiles. Additionally, investigating its role in photodynamic therapy has shown promise, with derivatives exhibiting photocleaving capabilities that could be exploited for cancer treatment.
In conclusion, 5-Nitro-2-piperidinobenzenecarbaldehyde (CAS No. 30742-60-0) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features make it an invaluable intermediate for drug discovery, materials science, and industrial chemistry. As research continues to uncover new applications for this molecule, its importance in advancing scientific innovation is likely to grow.
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